2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one
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Overview
Description
2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the class of pyrimido[4,5-b][1,4]benzodiazepines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[4,5-b][1,4]benzodiazepine core, followed by chlorination and methylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-11-methyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one: A closely related compound with similar structural features and biological activities.
3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one: Another similar compound with distinct chemical properties and applications.
Loratadine: A compound with a different core structure but similar pharmacological properties.
Uniqueness
2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
2-chloro-5,8,11-trimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8-4-5-10-9(6-8)13(20)19(3)11-7-16-14(15)17-12(11)18(10)2/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBVIYSDLJCKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC(=NC=C3N(C2=O)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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